(Heptadecanoato-O)oxoaluminium
Description
Properties
CAS No. |
94071-11-1 |
|---|---|
Molecular Formula |
C17H33AlO3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
oxoalumanyl heptadecanoate |
InChI |
InChI=1S/C17H34O2.Al.O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;;/h2-16H2,1H3,(H,18,19);;/q;+1;/p-1 |
InChI Key |
NVASRTBHAIVDEA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O[Al]=O |
Origin of Product |
United States |
Molecular and Supramolecular Architecture of Heptadecanoato O Oxoaluminium and Analogues
Coordination Environment of Aluminium Centers in Oxo-Carboxylate Complexes
Aluminium(III) is classified as a hard metal ion, demonstrating a strong preference for binding with hard oxygen donor ligands, such as those found in carboxylates and oxo groups. nih.gov This preference is fundamental to the structure of (Heptadecanoato-O)oxoaluminium and related compounds. The coordination environment around the central aluminium atom is typically characterized by a hexacoordinate state, leading to a defined geometry. nih.gov
The oxo ligand (O²⁻) and the carboxylate group (RCOO⁻) are highly versatile in their ability to coordinate with metal centers. wikipedia.orgresearchgate.net Their flexibility allows for the formation of a wide array of molecular structures.
Oxo Ligands : An oxo ligand can be bound to a single metal center (terminal) or, more commonly, connect two or more metal centers as a bridging ligand. wikipedia.org In aluminium oxo-carboxylate complexes, bridging oxo ligands are crucial for forming polynuclear clusters by creating stable Al-O-Al linkages, a process often initiated through olation. wikipedia.org
Carboxylate Ligands : The carboxylate group of the heptadecanoate ligand can coordinate to aluminium in several distinct modes, a versatility that is key to the structural diversity of these compounds. researchgate.netwikipedia.org The primary coordination modes include:
Monodentate (κ¹) : Only one of the two oxygen atoms of the carboxylate group binds to a single aluminium center. researchgate.netwikipedia.org
Bidentate (κ²) : Both oxygen atoms of the carboxylate group are involved in coordination. wikipedia.org This can occur in a chelating fashion to a single metal ion or as a bridge between two different metal ions. researchgate.net
Bidentate Chelating : In this mode, both oxygen atoms of a single carboxylate group bind to the same aluminium atom, forming a stable ring structure. researchgate.netpurdue.edu This chelation enhances the thermodynamic stability of the complex.
Bidentate Bridging : This is a common and critical coordination mode in polynuclear aluminium carboxylates. Here, the carboxylate group links two different aluminium centers. researchgate.net This bridging can occur in different conformations, such as syn-syn, syn-anti, or anti-anti, which in turn affects the geometry and size of the resulting molecular cluster. acs.org
Multidentate Coordination : While less common for a single carboxylate group, in larger, more complex clusters, ligands with multiple carboxylate functionalities can bind to several metal centers, acting as multidentate linkers to build extended networks.
| Coordination Mode | Description | Structural Role |
|---|---|---|
| Monodentate | One carboxylate oxygen binds to one Al³⁺ ion. | Typically terminates a coordination site. |
| Bidentate Chelating | Both carboxylate oxygens bind to the same Al³⁺ ion. researchgate.net | Forms a stable chelate ring, enhancing complex stability. libretexts.org |
| Bidentate Bridging | Each carboxylate oxygen binds to a different Al³⁺ ion. researchgate.net | Links metal centers to form dinuclear or polynuclear clusters. acs.org |
For hexacoordinate aluminium(III) complexes, the preferred arrangement of ligands is an octahedral geometry, where the six donor atoms are positioned at the vertices of an octahedron around the central aluminium ion. wikipedia.orgscience.gov This geometry minimizes repulsion between the electron pairs of the ligands. wikipedia.org
However, perfect octahedral symmetry is not always achieved in complex molecules. science.gov Distortions are common and can arise from several factors:
Ligand Constraints : The rigid structure and defined "bite angle" of a chelating bidentate ligand can force the Al-O bond angles to deviate from the ideal 90° of a perfect octahedron. libretexts.org
Steric Hindrance : Bulky ligands, such as the long alkyl chain of heptadecanoate, can cause steric crowding that leads to distortions in the coordination sphere.
Structural Strain : In polynuclear clusters, the geometric requirements for forming stable Al-O-Al bridges can impose strain on the coordination geometry of individual aluminium centers, causing elongation or compression of bonds and deviation from ideal angles. acs.org NEXAFS studies on aluminium coordination have shown that it is possible to distinguish between regular and distorted octahedral conformations. dtic.mil
Formation of Discrete Molecular Clusters and Aggregates
The versatile coordination modes of oxo and carboxylate ligands facilitate the aggregation of individual aluminium centers into larger, well-defined molecular clusters. These clusters serve as the fundamental building blocks for the supramolecular structures of aluminium soaps like (Heptadecanoato-O)oxoaluminium.
Research into organoaluminium carboxylates has revealed a propensity for forming discrete dinuclear and tetranuclear structures. acs.org These architectures are often held together by a combination of bridging carboxylate and oxo ligands.
Dinuclear Complexes : These structures involve two aluminium centers, typically bridged by two or more carboxylate ligands. A common structural motif is the "paddlewheel" structure, where four carboxylate ligands bridge the two metal ions.
Tetranuclear Complexes : More complex arrangements involving four aluminium atoms are also known. acs.org For instance, a tetranuclear adduct can form a framework of fused heterocyclic rings, where diethylaluminium units are linked by bridging carboxylate and aryloxide oxygen atoms. acs.org In such structures, the carboxylate groups often display a bidentate bridging coordination mode. acs.org
| Architecture | Number of Al³⁺ Centers | Typical Bridging Ligands | Example Structural Motif |
|---|---|---|---|
| Dinuclear | 2 | Carboxylates, Oxo groups | Paddlewheel structure |
| Tetranuclear | 4 | Carboxylates, Oxo/Alkoxide groups | Fused heterocyclic rings, cubane-like cores. acs.org |
Aluminium soaps are not merely discrete molecules but tend to form extended polymeric or supramolecular assemblies. The formation of these larger structures is a hierarchical process that begins with the creation of stable aluminium oxo-carboxylate clusters.
The primary mechanism for the formation of the inorganic core is olation , a condensation process that converts metal-hydroxo complexes into polymeric structures with M-O-M linkages. wikipedia.org This process is fundamental to the formation of aluminium oxo clusters (AlOCs). nih.gov
Once these discrete clusters (e.g., dinuclear or tetranuclear units) are formed, they can further assemble into larger structures through several mechanisms:
Polymeric Chaining : The clusters can act as monomers, linking together through bridging carboxylate ligands to form long one-dimensional chains.
Supracluster Assembly : Pre-formed, stable AlOCs can self-assemble into larger, ordered arrangements. nih.gov This assembly is guided by weaker intermolecular forces and the packing of the long heptadecanoate alkyl chains. The hydrophobic interactions between these long chains play a crucial role in organizing the inorganic cores into lamellar or other ordered solid-state structures, which is characteristic of the physical properties of soaps. Recent strategies in cluster science have focused on "ligand aggregation" and "solvent regulation" to control the supracluster assembly of AlOCs, demonstrating a pathway to customized materials. nih.gov
Formation of Chiral Aluminium Oxo Clusters
The synthesis of chiral aluminium oxo clusters (cAlOCs) represents a significant challenge and an area of growing interest, due to their potential applications in asymmetric catalysis and enantioselective recognition. rsc.org The practical synthesis of cAlOCs has been relatively rare until the development of specific strategic approaches. acs.org
A successful method involves a synergistic coordination strategy, utilizing chiral ligands to impart chirality to the inorganic cluster core. acs.org For instance, chiral amino acids, such as D- or L-valine, have been used as bridging ligands in conjunction with an auxiliary chelating ligand like pyridine-2,6-dicarboxylic acid. This approach leads to the successful isolation of an extensive family of cAlOCs that integrate molecular chirality, absolute helicity, and an intrinsic hydrogen-bonded chiral topology. acs.orgrsc.org
Table 1: Strategies for the Formation of Chiral Aluminium Oxo Clusters (cAlOCs)
| Strategy | Chiral Ligand Example | Auxiliary Ligand Example | Resulting Chiral Feature | Reference |
|---|---|---|---|---|
| Synergistic Coordination | D/L-Valine | Pyridine-2,6-dicarboxylic acid | Molecular chirality, absolute helicity | acs.orgrsc.org |
| Chiral Induction/Resolution | R/S-Mandelic acid | Propionic acid | Homochiral enantiomeric helical chains | researchgate.net |
Synthesis and Structure of Spherical Aluminium Oxo Clusters
The creation of spherical aluminium oxo clusters marks a significant advancement in controlling the morphology of these nanoscale materials. A novel "co-encapsulation" synthetic strategy has been developed, leading to the first successful synthesis of a spherical aluminum oxo cluster, designated SAlOC-1. researchgate.net This approach is inspired by the structure of spherical micelles formed by hydrophobic surfactant molecules. researchgate.net
In this method, flexible and sterically hindered probenecid (B1678239) ligands are selected as chelating agents. The synthesis involves a stepwise process, beginning with an alcoholysis reaction of aluminium isopropoxide with a lead source to form an arch-shaped Al₄Pb fragment, which is a key structural precursor. researchgate.net The introduction of benzoic acid into this system then guides the assembly into a spheroidal capsule. researchgate.net
The resulting SAlOC-1 compound possesses a complex, quadruple core-shell structure formulated as Al₃₂@Pb₆@OⁱPr₂₀@L₁₂ (where L is the probenecid ligand). researchgate.net This unique spherical architecture maximizes the exposure of surface binding sites, creating an ideal environment for the inclusion of various guest molecules. The ability of SAlOC-1 to undergo single-crystal-to-single-crystal transformation at room temperature highlights its capacity to accommodate a wide range of different guest molecules. researchgate.net This atomically precise spherical model provides a unique platform for studying surface adsorption phenomena at the nanoscale. researchgate.net
Ring Expansion and Structural Transformations in Aluminium Oxo Clusters
Aluminium oxo clusters exhibit remarkable structural versatility, including the ability to undergo ring expansion and transform into more complex architectures. nih.gov Researchers have demonstrated that the size of ring-shaped AlOCs can be systematically enlarged. For example, through the selection of different carboxylic acid ligands, a gradual enlargement of the metallic ring size has been achieved, expanding from smaller Al₆ rings to larger Al₈ and Al₁₀ clusters. researchgate.netdntb.gov.ua Further advancements have led to the synthesis of even larger ring architectures, including 18-membered and 20-membered rings, by employing specific ligands and synthesis conditions such as phenol-thermal synthesis. researchgate.net
Beyond simple ring expansion, AlOCs can undergo significant structural transformations. A notable example is the solvent-controlled conversion of a ring-shaped cluster into a cage-like structure. By only changing the reactive solvents, a nanoring with the formula [Al₁₂(CH₃O)₂₄(NAP)₁₂] was transformed into an [Al₂₄(OH)₃₂(CH₃O)₂₂(CH₃OH)₂(NAP)₁₂]⁶⁺ metallocage. nih.gov This Al₂₄ cage is an Archimedean polyhedron, specifically a truncated cube. Such transformations highlight the dynamic nature of these clusters and the powerful role of synthetic conditions in directing the final architecture. nih.govnih.gov These studies on ring expansion and structural transformation demonstrate a unique and unprecedented level of structural controllability in cluster science. nih.gov
Spectroscopic and Advanced Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights (e.g., ¹H NMR, ²⁷Al NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of (Heptadecanoato-O)oxoaluminium in solution, offering information on both the organic ligand and the metallic core.
¹H NMR: The proton NMR spectrum provides a detailed map of the heptadecanoate ligand. The coordination of the carboxylate group to the oxoaluminium center influences the chemical shifts of nearby protons. Typically, the α-methylene protons (adjacent to the COO group) are the most affected, often showing a downfield shift compared to the free carboxylic acid. The signals for the long aliphatic chain protons usually appear as a complex multiplet in the upfield region.
A representative assignment of expected ¹H NMR signals for the heptadecanoate ligand is presented below.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Terminal Methyl (-CH₃) | ~0.8-0.9 | Triplet |
| Methylene Chain (-(CH₂)₁₃-) | ~1.2-1.4 | Multiplet |
| β-Methylene (-CH₂-CH₂COO-) | ~1.6-1.7 | Multiplet |
| α-Methylene (-CH₂-COO-) | ~2.2-2.4 | Triplet |
Note: Data are generalized from typical long-chain fatty acids and may shift upon coordination to the aluminium center. nih.gov
²⁷Al NMR: As a quadrupolar nucleus with 100% natural abundance, ²⁷Al is highly amenable to NMR studies, providing direct information about the coordination environment of the aluminium atom. pascal-man.com The chemical shift (δ) of the ²⁷Al nucleus is highly sensitive to its coordination number and the symmetry of the ligand field. cuni.cz
For aluminium-oxygen compounds, distinct chemical shift ranges are associated with different coordination geometries:
Octahedrally coordinated (AlO₆) aluminium typically resonates in the range of 0 to +30 ppm. nih.govrsc.org
Penta-coordinated (AlO₅) aluminium species are found in an intermediate range, approximately +30 to +40 ppm. cuni.cz
Tetrahedrally coordinated (AlO₄) aluminium is significantly deshielded, with signals appearing between +50 and +80 ppm. rsc.org
In solution, (Heptadecanoato-O)oxoaluminium may exist in various equilibria involving monomeric or oligomeric species, potentially leading to multiple signals or broad resonances in the ²⁷Al NMR spectrum. A sharp signal generally indicates a highly symmetric environment around the aluminium nucleus, whereas broad lines suggest a lower symmetry or dynamic exchange processes. pascal-man.com For many aluminium carboxylate complexes, observed signals fall within the range expected for six-coordinate aluminium, suggesting an octahedral or distorted octahedral geometry. pascal-man.comnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy is indispensable for characterizing the coordination mode of the carboxylate ligand and probing the Al-O framework. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in the IR spectrum are often weak in the Raman, and vice versa. ksu.edu.samt.com
The most informative region in the IR and Raman spectra of metal carboxylates is where the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group appear. The frequency separation between these two bands (Δν = νₐₛ - νₛ) is a powerful diagnostic tool for determining the coordination mode of the heptadecanoate ligand to the aluminium center. researchgate.netnih.govscispace.com
Different coordination modes result in characteristic changes to the C-O bond orders and the O-C-O angle, which directly impact the vibrational frequencies. nih.gov The general correlations are summarized in the table below.
| Coordination Mode | Description | Frequency Separation (Δν = νₐₛ - νₛ) | Typical Wavenumber Range (cm⁻¹) |
| Ionic | No direct covalent interaction. | Smallest (Δν < 150 cm⁻¹) | νₐₛ: ~1550-1610, νₛ: ~1400-1450 |
| Bidentate Chelating | Both oxygen atoms coordinate to the same metal center. | Small (Δν ≈ 80-160 cm⁻¹) | νₐₛ: ~1520-1580, νₛ: ~1400-1480 |
| Bidentate Bridging | Each oxygen atom coordinates to a different metal center. | Intermediate (Δν ≈ 140-200 cm⁻¹) | νₐₛ: ~1580-1630, νₛ: ~1410-1450 |
| Unidentate (Monodentate) | Only one oxygen atom coordinates to the metal center. | Largest (Δν > 200 cm⁻¹) | νₐₛ: ~1600-1650, νₛ: ~1380-1420 |
Source: Data compiled from general principles of metal carboxylate vibrational spectroscopy. researchgate.netscispace.comresearchgate.netunimelb.edu.au
Analysis of the Δν value for (Heptadecanoato-O)oxoaluminium can thus distinguish between these primary binding modes, providing crucial structural information, especially for amorphous or poorly crystalline samples.
Vibrations corresponding to the aluminium-oxygen bonds typically occur in the low-frequency region of the spectrum (< 800 cm⁻¹). These bands can provide direct evidence of the Al-O framework. DFT calculations and experimental studies on various aquated and hydroxylated aluminium species assign Al-O stretching and bending modes to the 500-750 cm⁻¹ region. researchgate.net The presence of an oxo-bridge (Al-O-Al) would also give rise to characteristic vibrations in this region.
Additionally, IR spectroscopy is highly sensitive to the presence of hydroxyl (-OH) groups, which may be present as terminal groups or bridging ligands in the structure, or from coordinated water molecules. mdpi.com The O-H stretching vibrations appear as broad or sharp bands in the 3000-3700 cm⁻¹ region, while Al-O-H bending modes can be observed at lower wavenumbers (e.g., ~950 cm⁻¹). researchgate.netmdpi.com
X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Atomic Resolution Structures
X-ray diffraction techniques are the most definitive methods for determining the three-dimensional structure of crystalline materials. wikipedia.orgnih.gov
For a crystalline sample of (Heptadecanoato-O)oxoaluminium, powder X-ray diffraction (PXRD) can provide a characteristic "fingerprint" pattern, confirming the phase identity and assessing its crystallinity. researchgate.netarizona.edu
Crystallographic data provides precise measurements of bond lengths and angles, offering the ultimate confirmation of the coordination environment suggested by spectroscopic methods. wikipedia.org Key structural parameters obtained for an aluminium carboxylate would include:
Aluminium Coordination Number: Typically four, five, or six for aluminium(III), with six (octahedral) being very common in complexes with oxygen-donor ligands. nih.gov
Coordination Geometry: The arrangement of ligands around the Al³⁺ ion (e.g., tetrahedral, trigonal bipyramidal, octahedral).
Al-O Bond Lengths: The distances between the aluminium center and the oxygen atoms of the carboxylate, oxo, and any hydroxo ligands. Typical Al-O bond lengths in six-coordinate environments are in the range of 1.85–2.00 Å.
C-O Bond Lengths: The two C-O bond lengths within the carboxylate group become inequivalent in a unidentate coordination mode but remain similar in bidentate chelating or bridging modes. researchgate.net This provides definitive proof of the binding type.
By elucidating the precise molecular structure, X-ray crystallography serves as the benchmark against which spectroscopic data are interpreted and validated.
Electron Microscopy Studies on Aggregate and Gel Morphology (e.g., Fibrillar Structures, Lyophilized Forms)
Electron microscopy, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), offers a direct visualization of the morphology of (Heptadecanoato-O)oxoaluminium aggregates and gels at the nanoscale. These techniques are instrumental in characterizing the size, shape, and organization of the compound in its solid state, providing valuable information about its supramolecular structures.
For lyophilized, or freeze-dried, forms of (Heptadecanoato-O)oxoaluminium, SEM is particularly useful. It provides a three-dimensional perspective of the porous and often delicate structures that result from the sublimation of the solvent. The resulting micrographs can detail the pore size distribution and the interconnectivity of the solid matrix, which are critical parameters for applications in areas such as catalysis and materials science.
Table 1: Morphological Features of (Heptadecanoato-O)oxoaluminium Observable by Electron Microscopy
| Morphological Feature | Technique | Description |
|---|---|---|
| Aggregate Size and Distribution | TEM, SEM | Determination of the size range and distribution of particulate aggregates. |
| Fibrillar Network | TEM | Visualization of the formation and interconnectivity of nanofibrillar structures in gels. |
| Surface Topography | SEM | Characterization of the surface features and texture of solid forms. |
| Pore Structure | SEM | Analysis of the porosity and internal structure of lyophilized samples. |
The detailed morphological information provided by electron microscopy complements other analytical techniques, offering a more complete picture of the compound's structure-property relationships. nih.govnih.gov
Resonant X-ray Emission Spectroscopy for Orbital Dynamics in Metal-Ligand Interactions
Resonant X-ray Emission Spectroscopy (RXES) is a powerful synchrotron-based technique that can provide detailed insights into the electronic structure and orbital dynamics of the metal-ligand interactions in (Heptadecanoato-O)oxoaluminium. amanote.com By selectively exciting core electrons of the aluminum and oxygen atoms to unoccupied orbitals, RXES can probe the local electronic environment and the nature of the chemical bond.
In the case of (Heptadecanoato-O)oxoaluminium, RXES can be tuned to the aluminum K-edge or the oxygen K-edge. This allows for a specific investigation of the molecular orbitals involved in the Al-O bond of the oxoaluminium core and the coordination of the heptadecanoate ligand. The resulting emission spectra contain a wealth of information about the occupied and unoccupied valence orbitals, including their energies, symmetries, and the extent of their mixing.
Table 2: Information on Orbital Dynamics from RXES
| Investigated Feature | Description | Significance |
|---|---|---|
| Metal-Ligand Orbital Hybridization | Probes the mixing of aluminum and oxygen atomic orbitals to form molecular orbitals. | Elucidates the covalent nature and strength of the Al-O bonds. |
| Valence Band Structure | Maps the energy and character of the occupied molecular orbitals. | Provides a detailed electronic fingerprint of the compound. |
| Charge Transfer Dynamics | Can reveal pathways for charge transfer between the metal center and the ligand. | Important for understanding photochemical and electrochemical properties. |
Thermogravimetric Analysis (TGA) for Decomposition Pathways (excluding thermal properties as primary focus)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com While TGA is often used to determine thermal stability, it can also provide valuable information about the decomposition pathways of (Heptadecanoato-O)oxoaluminium.
By carefully analyzing the mass loss steps in the TGA curve, it is possible to propose a sequence of decomposition reactions. For (Heptadecanoato-O)oxoaluminium, the initial mass loss would likely correspond to the loss of any residual solvent or adsorbed water. Subsequent, more significant mass loss events at higher temperatures would be associated with the decomposition of the heptadecanoate ligand and the eventual transformation of the compound into aluminum oxide.
The shape of the derivative thermogravimetric (DTG) curve, which plots the rate of mass change, can reveal the kinetics of the decomposition processes and indicate whether they occur in single or multiple steps. By coupling the TGA instrument to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), the gaseous products evolved during decomposition can be identified in real-time. This evolved gas analysis (EGA) provides direct evidence for the proposed decomposition mechanisms.
Table 3: Decomposition Analysis of (Heptadecanoato-O)oxoaluminium via TGA
| Temperature Range | Mass Loss Event | Potential Evolved Species (EGA) |
|---|---|---|
| Low Temperature (< 150 °C) | Desolvation/Dehydration | Water, residual organic solvents |
| Mid Temperature (200-400 °C) | Decomposition of the heptadecanoate ligand | Carbon dioxide, water, hydrocarbons |
| High Temperature (> 400 °C) | Final conversion to metal oxide | Residual organic fragments |
Understanding the decomposition pathways is critical for determining the processing limits of the material and for designing controlled thermal conversion processes to produce aluminum oxide materials with specific properties.
Theoretical and Computational Investigations of Heptadecanoato O Oxoaluminium Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. austinpublishinggroup.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally tractable approach to understanding molecular properties. austinpublishinggroup.com For (Heptadecanoato-O)oxoaluminium, DFT calculations can reveal crucial information about its stability, reactivity, and the nature of the chemical bonds within the molecule.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. ntu.edu.iq
For (Heptadecanoato-O)oxoaluminium, DFT calculations could be employed to determine the energies of the HOMO and LUMO, as well as the HOMO-LUMO gap. These calculations would likely involve functionals such as B3LYP, which has been shown to provide accurate energies for excited states when combined with a suitable basis set like 6-31G. austinpublishinggroup.commdpi.com
Illustrative Quantum Chemical Parameters for (Heptadecanoato-O)oxoaluminium
| Parameter | Description | Hypothetical Value (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.25 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.05 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 0.20 |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as -EHOMO. | 0.25 |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as -ELUMO. | 0.05 |
| Electronegativity (χ) | The tendency of a molecule to attract electrons. Calculated as (I+A)/2. | 0.15 |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. Calculated as (I-A)/2. | 0.10 |
| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of electron cloud distortion. Calculated as 1/η. | 10.0 |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. Calculated as χ2/(2η). | 0.1125 |
Note: The values in this table are hypothetical and serve for illustrative purposes, as specific DFT calculations for (Heptadecanoato-O)oxoaluminium are not available in the cited literature.
The interaction of (Heptadecanoato-O)oxoaluminium with various surfaces is critical for its applications, for instance, as a coating or in catalysis. DFT calculations can model the adsorption of this molecule onto different substrates, providing insights into the adsorption energy, the geometry of the adsorbed molecule, and the nature of the molecule-surface interactions. Such simulations can help in understanding the orientation of the heptadecanoate chain and the bonding of the oxoaluminium group to the surface, which are crucial for the performance of materials incorporating this compound.
Molecular Dynamics Simulations for Aggregation Processes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes such as aggregation and self-assembly. nih.govnih.gov
For (Heptadecanoato-O)oxoaluminium, MD simulations can be employed to investigate how individual molecules interact with each other in a given medium to form larger aggregates. These simulations can reveal the key intermolecular forces driving the aggregation process, such as van der Waals interactions between the long heptadecanoate chains and electrostatic interactions involving the polar oxoaluminium head groups. Understanding these aggregation phenomena is essential for controlling the macroscopic properties of materials containing this compound. rsc.orgmdpi.com
Computational Modeling of Coordination Chemistry and Ligand Effects on Aluminium Centers
The coordination environment of the aluminum atom in (Heptadecanoato-O)oxoaluminium plays a pivotal role in its chemical properties. Computational modeling can be used to study the coordination chemistry of the aluminum center, including the bond lengths and angles between the aluminum, oxygen, and the heptadecanoate ligand.
Furthermore, these models can be extended to investigate the effects of different ligands on the aluminum center. By computationally substituting the heptadecanoate ligand with other carboxylates or functional groups, it is possible to predict how these changes would affect the electronic structure, stability, and reactivity of the resulting aluminum complex. This information is invaluable for the rational design of new aluminum-based materials with tailored properties.
Free Energy Calculations for Structural Stability, Phase Transitions, and Pore Breathing Dynamics
Free energy calculations are a cornerstone of computational chemistry, providing a quantitative measure of the stability of different molecular conformations and phases. For (Heptadecanoato-O)oxoaluminium, these calculations can be used to predict the most stable three-dimensional structure of the molecule and to assess the relative stability of different crystalline polymorphs.
Moreover, in the context of materials science, (Heptadecanoato-O)oxoaluminium might be a component of metal-organic frameworks (MOFs) or other porous materials. Free energy calculations can be instrumental in studying dynamic phenomena in such materials, such as phase transitions and "pore breathing," where the framework undergoes structural changes in response to external stimuli like pressure or the introduction of guest molecules.
Mechanistic Predictions for Reaction Pathways (e.g., Hydrolysis, Polymerization)
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational chemistry provides powerful tools to map out the potential energy surfaces of reactions, identifying transition states and intermediates along the reaction pathway.
For (Heptadecanoato-O)oxoaluminium, computational methods can be used to predict the mechanisms of important reactions such as hydrolysis, where the compound reacts with water, and polymerization, where individual molecules link together to form larger chains or networks. For instance, in a hydrolysis reaction, calculations can elucidate the step-by-step process of water molecules attacking the aluminum center, leading to the cleavage of bonds and the formation of new products. Similarly, for polymerization, computational models can help identify the most favorable pathways for the formation of Al-O-Al linkages, providing insights into the growth and structure of the resulting polymer.
Future Research Directions and Unexplored Avenues in Heptadecanoato O Oxoaluminium Chemistry
The field of organoaluminium chemistry continues to evolve, driven by the unique reactivity and structural diversity of these compounds. (Heptadecanoato-O)oxoaluminium, with its distinct carboxylate ligand and oxo bridge, represents a promising but underexplored molecule. The following sections outline key areas for future research that could unlock its full potential in materials science, catalysis, and sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Heptadecanoato-O)oxoaluminium, and how can reaction conditions be systematically varied to improve yield?
- Methodological Approach :
- Begin with stoichiometric control: Vary molar ratios of aluminum precursors (e.g., aluminum chloride) to heptadecanoic acid in non-aqueous solvents (e.g., toluene) under inert atmospheres. Monitor reaction progress via pH or conductivity changes .
- Optimize temperature (e.g., 60–100°C) and reflux duration using programmable heating mantles. Include inert additives like molecular sieves to absorb byproducts (e.g., water) and shift equilibrium .
- Characterize intermediates with FT-IR (carboxylate C=O stretch at ~1600 cm⁻¹) and NMR (¹³C for alkyl chain integrity) .
- Key Considerations :
- Document reagent specifications (manufacturer, purity) and equipment settings (e.g., stir rate, heating rate) for reproducibility .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (Heptadecanoato-O)oxoaluminium, and what key spectral signatures should researchers prioritize?
- Methodological Approach :
- FT-IR : Focus on carboxylate coordination modes. Asymmetric stretching (νₐₛ(COO⁻)) near 1530–1650 cm⁻¹ and symmetric stretching (νₛ(COO⁻)) at 1400–1450 cm⁻¹ indicate monodentate vs. bidentate binding .
- ¹H/¹³C NMR : Analyze chemical shifts of the alkyl chain (δ 0.8–1.5 ppm for CH₃ groups) and carboxylate carbons (δ 170–185 ppm) to confirm ligand integrity .
- XRD : Compare lattice parameters with analogous aluminum carboxylates (e.g., octadecanoato derivatives) to identify crystallographic deviations .
Advanced Research Questions
Q. How do pH variations influence the hydrolytic stability of (Heptadecanoato-O)oxoaluminium, and what experimental designs can isolate degradation pathways?
- Methodological Approach :
- Conduct accelerated aging studies in buffered solutions (pH 3–10) at 25–60°C. Use ICP-OES to quantify dissolved aluminum ions and GC-MS to detect liberated heptadecanoic acid .
- Employ Arrhenius kinetics to model degradation rates. Cross-validate with FT-IR and TGA (weight loss at 200–400°C correlates with ligand decomposition) .
- Data Interpretation :
- Compare hydrolysis profiles with shorter-chain analogs (e.g., dodecanoato derivatives) to assess alkyl chain length effects on stability .
Q. What computational methods are suitable for modeling the coordination geometry of (Heptadecanoato-O)oxoaluminium, and how do solvent interactions affect molecular dynamics simulations?
- Methodological Approach :
- Use DFT (B3LYP/6-31G*) to optimize geometry, focusing on Al–O bond lengths and carboxylate orientation. Compare with crystallographic data from XRD .
- Run MD simulations in explicit solvents (e.g., hexane, water) using OPLS-AA force fields. Monitor solvent-shell dynamics around the aluminum center .
- Key Outputs :
- Solvent polarity impacts ligand dissociation energy; hydrophobic environments stabilize the complex .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔH formation) of (Heptadecanoato-O)oxoaluminium through meta-analysis of existing datasets?
- Methodological Approach :
- Aggregate literature data (e.g., DSC results, combustion calorimetry) into standardized tables. Normalize units and annotate experimental conditions (e.g., atmosphere, purity) .
- Apply statistical tools (e.g., ANOVA) to identify outliers. Cross-reference with synthesis protocols: Impurities like residual acids may skew ΔH values .
- Case Study :
- Discrepancies in thermal decomposition temperatures (~250–350°C) may arise from differing heating rates (5°C/min vs. 10°C/min) in TGA studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
